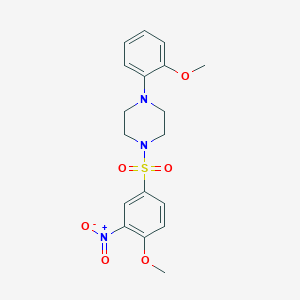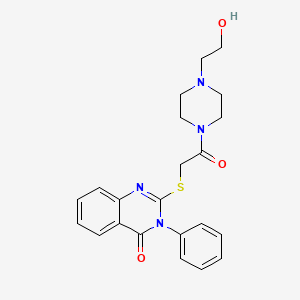
1-(4-甲氧基-3-硝基苯基)磺酰基-4-(2-甲氧基苯基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine” is an organic compound with the molecular formula C18H21N3O6S . It has a molecular weight of 407.441 Da . This compound is related to the class of organic compounds known as benzenesulfonamides .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a 4-methoxy-3-nitrophenylsulfonyl group and a 2-methoxyphenyl group .Physical And Chemical Properties Analysis
This compound has a melting point of 189-190 °C and a predicted boiling point of 515.7±50.0 °C . Its predicted density is 1.239±0.06 g/cm3 . It is slightly soluble in acetone, chloroform, DMSO, and methanol . The predicted pKa is 6.17±0.40 .科学研究应用
Piperazine Derivatives in Clinical Applications
Piperazine derivatives have been significant in the field of clinical applications, particularly in treating depression, psychosis, or anxiety. The metabolic process of these compounds involves extensive systemic metabolism, including N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects, although some have affinity for other neurotransmitter receptors. The pharmacological actions of arylpiperazine derivatives, such as the one in question, are influenced by this metabolic pathway, indicating their potential use in various clinical applications (Caccia, 2007).
Therapeutic Potential of Piperazine Compounds
Piperazine compounds have been found in a plethora of drugs with various therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus result in significant differences in the medicinal potential of the resultant molecules, highlighting the chemical's versatility and potential for developing new therapeutic agents (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues, including the specific compound in question, have demonstrated significant anti-mycobacterial properties. Especially against Mycobacterium tuberculosis (MTB), these compounds have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The structural framework of piperazine plays a crucial role in the design and development of selective, cost-effective anti-mycobacterial agents, which is of high importance in addressing global health challenges like tuberculosis (Girase et al., 2020).
Synthesis and Pharmaceutical Applications
Piperazine and morpholine analogues demonstrate a broad spectrum of pharmaceutical applications. Their structural nucleus has been a focus of medicinal chemistry investigations, leading to the development of various new methods for the synthesis of their derivatives. The versatility and potent pharmacophoric activities of these analogues underline their importance in the field of drug discovery and pharmaceutical sciences (Mohammed et al., 2015).
安全和危害
Safety data suggests that dust formation should be avoided and that it’s important to avoid breathing in mist, gas, or vapors from this compound . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
属性
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-26-17-6-4-3-5-15(17)19-9-11-20(12-10-19)28(24,25)14-7-8-18(27-2)16(13-14)21(22)23/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYCYVBZQQJFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B2481651.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481654.png)
![5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2481655.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2481656.png)


![N-(2-chloro-6-methylphenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2481662.png)
![(5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2481663.png)
![N-(2-Methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2481664.png)
![Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2481668.png)
![[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride](/img/structure/B2481670.png)

